4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzothiophene moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical studies.
Medicine
Medically, 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzaldehyde and an appropriate cyclizing agent.
Triazole Ring Formation: The triazole ring is formed by reacting the benzothiophene derivative with hydrazine hydrate and an appropriate alkylating agent, such as ethyl iodide, under reflux conditions.
Thiol Group Introduction: The thiol group is introduced by treating the triazole intermediate with a thiolating agent like thiourea under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the benzothiophene moiety.
Substitution: The ethyl group or other substituents on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
- 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-one
Uniqueness
Compared to similar compounds, 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where thiol functionality is crucial, such as in the development of enzyme inhibitors or in materials science.
Properties
IUPAC Name |
4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-7-17-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOCTHYUPRPDNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC3=C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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